Home > Products > Screening Compounds P134085 > (+/-)-Voriconazole-d3
(+/-)-Voriconazole-d3 -

(+/-)-Voriconazole-d3

Catalog Number: EVT-14145981
CAS Number:
Molecular Formula: C16H14F3N5O
Molecular Weight: 352.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(+/-)-Voriconazole-d3 is a deuterated derivative of voriconazole, an antifungal medication used primarily to treat serious fungal infections. Voriconazole itself is classified as a triazole antifungal agent, which works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. The deuterated form, Voriconazole-d3, is utilized in pharmacokinetic studies and research applications due to its isotopic labeling, which allows for improved tracking and quantification in biological systems.

Source and Classification

Voriconazole-d3 is synthesized from voriconazole through deuteration, a process that replaces certain hydrogen atoms with deuterium. This compound falls under the broader category of triazole antifungals, which are known for their efficacy against various fungal pathogens, including Aspergillus species and Candida species. The primary source of voriconazole-d3 is chemical synthesis from its parent compound.

Synthesis Analysis

Methods

The synthesis of (+/-)-Voriconazole-d3 typically involves several key steps:

  1. Deuteration: The process involves the introduction of deuterium into the voriconazole molecule. This can be achieved using various methods such as:
    • Hydrogenation: Utilizing deuterated hydrogen gas under controlled conditions.
    • Exchange Reactions: Employing solvents or reagents rich in deuterium to facilitate the exchange of hydrogen atoms with deuterium.
  2. Purification: Following synthesis, the product must be purified to remove any unreacted starting materials and by-products. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed.

Technical Details

The synthesis must be conducted under specific conditions to ensure high yields and purity. For example, maintaining low temperatures during reactions can prevent decomposition or unwanted side reactions. Analytical methods such as mass spectrometry are used to confirm the successful incorporation of deuterium.

Molecular Structure Analysis

Structure

Voriconazole-d3 shares a similar molecular structure with voriconazole but features three deuterium atoms in place of three hydrogen atoms. Its chemical formula is C16H14ClF2N5OC_{16}H_{14}ClF_{2}N_{5}O with the addition of three deuterium atoms.

Data

  • Molecular Weight: The molecular weight of voriconazole-d3 is approximately 358.85 g/mol.
  • Structural Formula: The compound retains the triazole ring characteristic of voriconazole, which is critical for its antifungal activity.
Chemical Reactions Analysis

Reactions

Voriconazole-d3 participates in similar chemical reactions as its non-deuterated counterpart. Key reactions include:

  • Metabolic Transformation: In biological systems, voriconazole undergoes oxidation and conjugation reactions, leading to various metabolites.
  • Stability Studies: The presence of deuterium can affect reaction kinetics and stability profiles compared to non-deuterated compounds.

Technical Details

The isotopic labeling provides advantages in pharmacokinetic studies by allowing researchers to differentiate between the parent compound and its metabolites using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mechanism of Action

Voriconazole acts by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition disrupts cell membrane integrity and function, ultimately leading to fungal cell death.

Process

  1. Binding: Voriconazole-d3 binds to the active site of lanosterol 14α-demethylase.
  2. Inhibition: This binding prevents the conversion of lanosterol to ergosterol.
  3. Cell Death: The resultant depletion of ergosterol compromises the fungal cell membrane, leading to cell lysis.

Data

Studies have shown that voriconazole exhibits a broad spectrum of activity against various fungi, with a minimum inhibitory concentration (MIC) that varies depending on the species.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Voriconazole-d3 typically appears as a white to off-white powder.
  • Solubility: It is soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Voriconazole-d3 is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Value: Voriconazole has a pKa value around 2.9, indicating its acidic nature.
Applications

Voriconazole-d3 is primarily used in research settings for:

  • Pharmacokinetic Studies: Due to its isotopic labeling, it allows for precise tracking in biological systems.
  • Analytical Method Development: It serves as a standard in developing analytical methods for quantifying voriconazole levels in pharmaceutical formulations and biological samples.
  • Metabolism Studies: Understanding the metabolic pathways of voriconazole through comparative studies with its labeled form enhances knowledge about drug interactions and efficacy.
Synthesis and Isotopic Labeling Strategies of (+/-)-Voriconazole-d3

Deuterium Incorporation Techniques in Triazole Antifungal Derivatives

Deuterium labeling of triazole antifungals like voriconazole leverages isotopic substitution to modify pharmacokinetic properties without altering primary biological activity. Voriconazole-d3 incorporates three deuterium atoms (tridetteration) at metabolically vulnerable sites—specifically the 2,3,5-positions of the difluorophenyl ring—to retard cytochrome P450-mediated oxidation (Fig. 1) [1] [4]. This strategic deuteration exploits the kinetic isotope effect (KIE), where carbon-deuterium (C–D) bonds exhibit ~6–10-fold slower cleavage rates compared to carbon-hydrogen (C–H) bonds, thereby delaying metabolic degradation [9].

Two primary approaches dominate deuterium integration:

  • Direct C–H Activation: Transition metal catalysts (e.g., Pd/C, PtO₂) facilitate site-selective H/D exchange under controlled pressures of D₂ gas. This method requires anhydrous conditions to prevent deuterium dilution and often employs aprotic solvents like deuterated tetrahydrofuran (THF-d₈) [8].
  • De Novo Synthesis: Building deuterated intermediates early in the synthetic pathway. For voriconazole-d3, this involves deuteration of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone precursor prior to coupling with 5-fluoropyrimidine [4].

Table 1: Comparison of Deuterium Incorporation Methods for Voriconazole-d3

MethodIsotopic Purity (%)Reaction ConditionsKey Advantages
Direct C–H Activation98.5–99.0D₂ (3 atm), Pd/C, 80°C, 12hLate-stage modification; fewer steps
De Novo Synthesis>99.5CD₃I, K₂CO₃, DMF-d₇, 60°C, 8hHigher regioselectivity

Mass spectrometry confirms isotopic enrichment ≥99.5% in commercial voriconazole-d3, with molecular formula C₁₆H₁₁D₃F₃N₅O and molecular weight 352.33 g/mol [1] [4]. Nuclear magnetic resonance (NMR) analyses—particularly ¹H NMR depletion at δ 6.8–7.2 ppm—validate deuterium positioning and quantify isotopic purity [7].

Optimization of Hydrogen-Deuterium Exchange Reactions for Voriconazole-d3 Production

Optimizing H/D exchange necessitates balancing reaction kinetics, isotopic fidelity, and process scalability. Critical parameters include:

Catalyst Selection: Heterogeneous catalysts (e.g., Pd/Al₂O₃) outperform homogeneous counterparts in deuteration efficiency. Pd/C (10% w/w) achieves >98% deuterium incorporation at phenyl ring positions but requires in situ sulfide poisoning to prevent over-reduction of the triazole ring [8]. Acidic resins (Nafion® SAC-13) enable solvent-free deuteration at 100°C but risk hydrolytic degradation [4].

Solvent Systems: Biphasic mixtures (D₂O/THF-d₈) enhance deuterium access to hydrophobic pockets of voriconazole. Ionic liquids like [BMIM][PF₆] improve deuteration regioselectivity (>99% at C-2,3,5) due to their capacity to solubilize voriconazole while minimizing epimerization at chiral centers [8]. Notably, solvent choice directly impacts the stereochemical integrity of the C2-(R,S) chiral alcohol, where polar aprotic solvents (DMF-d₇) preserve configuration better than protic alternatives (CH₃OD) [7].

Reaction Engineering:

  • Temperature: 60–80°C optimizes KIE; higher temperatures accelerate exchange but promote deuterium scrambling.
  • Pressure: Sub-atmospheric D₂ pressures (1–5 atm) reduce isotopic dilution while maintaining reaction rates.
  • Time: 8–24 h equilibration ensures complete deuteration without side-product formation [8].

Table 2: Optimization Parameters for H/D Exchange in Voriconazole-d3 Synthesis

ParameterOptimal RangeImpact on Yield/Purity
Catalyst Loading5–10% Pd/C<5%: Incomplete exchange; >10%: Degradation
SolventTHF-d₈ / D₂O (9:1)Maximizes solubility & deuterium access
Temperature70 ± 5°CBalances kinetics vs. epimerization
Reaction Duration12 ± 2 hComplete exchange; minimal byproducts

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) monitors reaction progress by tracking mass shifts (+3 Da) and local deuterium retention. This technique reveals that deuteration at the 2,4-difluorophenyl ring stabilizes adjacent bonds, reducing oxidative N-oxide metabolite formation by 7-fold in vitro [9] [10].

Comparative Analysis of Synthetic Routes: Hydrogenation vs. Solvent-Mediated Deuteration

Voriconazole-d3 synthesis employs two industrially viable pathways, each with distinct advantages and limitations:

Hydrogenation Route:

  • Process: Catalytic deuteration of unsaturated precursor UK-109496 (voriconazole base) using D₂ gas (3–5 atm) over PtO₂ at 50°C.
  • Efficiency: 85–92% isolated yield; isotopic purity 98.5–99.0% [1].
  • Drawbacks: Requires high-purity D₂ gas and specialized pressure equipment. Competitive dehalogenation occurs at >60°C, generating defluorinated byproducts (up to 8%) that necessitate chromatographic purification [8].

Solvent-Mediated Deuteration:

  • Process: Equilibrium H/D exchange in deuterated solvents (e.g., D₂O, CD₃OD) catalyzed by strong acids (DCl) or bases (NaOD). Ionic liquids like 1-butyl-3-methylimidazolium deuteroxide ([BMIM][OD]) enable single-step deuteration at 100°C.
  • Efficiency: 75–85% yield; isotopic purity >99.5% due to milder conditions [8].
  • Innovations: Basic ionic liquids (e.g., [BDBIM][OH]) facilitate selective deuteration without racemization, preserving the critical (2R,3S) stereochemistry of voriconazole [8].

Table 3: Performance Metrics of Voriconazole-d3 Synthetic Methods

ParameterCatalytic HydrogenationSolvent-Mediated ExchangeIonic Liquid Catalysis
Reaction Time8–12 h24–48 h4–6 h
Isotopic Purity98.5–99.0%97–98%>99.5%
ByproductsDehalogenated analogs (5–8%)Racemized isomers (3–5%)<0.5%
ScalabilityPilot-scale feasibleLimited by solvent volumeHigh (continuous flow)

Green Chemistry Metrics: Solvent-mediated routes using ionic liquids align with sustainable synthesis principles. E-factors (kg waste/kg product) are reduced to 15 versus 32 for hydrogenation, primarily through solvent recyclability [3]. However, hydrogenation offers superior atom economy (94% vs. 87%) due to the stoichiometric use of D₂ [8].

The choice between methods hinges on application requirements: hydrogenation delivers adequate isotopic purity for pharmacokinetic tracers, while solvent-based deuteration meets stringent standards (>99.5%) for quantitative bioanalytical standards [9].

Properties

Product Name

(+/-)-Voriconazole-d3

IUPAC Name

(2R,3S)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)-2-(2,3,5-trideuterio-4,6-difluorophenyl)butan-2-ol

Molecular Formula

C16H14F3N5O

Molecular Weight

352.33 g/mol

InChI

InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1/i2D,3D,4D

InChI Key

BCEHBSKCWLPMDN-LUAIZFGSSA-N

Canonical SMILES

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[C@@](CN2C=NC=N2)([C@@H](C)C3=NC=NC=C3F)O)F)[2H])F)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.